(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol

Lipophilicity Drug-likeness Physicochemical profiling

Addressing the need for a regiochemically defined 1,2,5-oxadiazole scaffold with predictable SAR properties, this building block delivers: • Strong inductive effect comparable to CF₃/tetrazolyl groups for enhanced kinase ATP pocket binding • CNS-compatible TPSA (59.2 Ų) and balanced LogP (-0.3) for blood-brain barrier permeability • Base-stable 3,4-disubstituted furazan core enabling broader synthetic scope vs. 1,2,4-isomers

Molecular Formula C5H8N2O2
Molecular Weight 128.131
CAS No. 1935375-33-9
Cat. No. B2574966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol
CAS1935375-33-9
Molecular FormulaC5H8N2O2
Molecular Weight128.131
Structural Identifiers
SMILESCCC1=NON=C1CO
InChIInChI=1S/C5H8N2O2/c1-2-4-5(3-8)7-9-6-4/h8H,2-3H2,1H3
InChIKeyWMFTYDDHGNYDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Overview


(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol (CAS 1935375-33-9) is a heterocyclic building block belonging to the 1,2,5-oxadiazole (furazan) class, characterised by an ethyl substituent at the 4-position and a hydroxymethyl group at the 3-position of the oxadiazole ring [1]. The 1,2,5-oxadiazole isomer is structurally distinct from the more widely exploited 1,2,4- and 1,3,4-oxadiazole scaffolds and exhibits unique electronic properties, including a strong inductive effect comparable to that of trifluoromethyl or tetrazolyl groups, making it a valuable yet underexplored scaffold in drug discovery programmes [2]. The compound is typically supplied as a research-grade intermediate with a purity of ≥95% and is utilised primarily as a synthetic precursor for generating compound libraries targeting kinase inhibition, antimicrobial activity, and other therapeutic areas .

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol: Why Generic Substitution Fails


Substituting (4-ethyl-1,2,5-oxadiazol-3-yl)methanol with a generic oxadiazole methanol—such as the 4-methyl analog, the 1,2,4-regioisomer, or the carboxylic acid derivative—introduces significant changes in lipophilicity, hydrogen-bonding capacity, and ring electronic character that directly impact pharmacokinetic profiles and target engagement [1]. The 1,2,5-oxadiazole ring exhibits a markedly stronger inductive effect and distinct metabolic stability compared to 1,2,4- or 1,3,4-oxadiazole isomers [2]. Furthermore, the ethyl substituent at the 4-position provides a specific balance of steric bulk and lipophilicity (XLogP3 = -0.3) that cannot be replicated by the 4-methyl analog, which has a lower molecular weight and altered boiling point (229.1 °C vs 224.3 °C), nor by the 4-ethyl-3-carboxylic acid, which introduces an additional hydrogen-bond donor and acceptor that fundamentally alters solubility and permeability . The quantitative evidence below demonstrates that these seemingly minor structural variations produce measurable differences in physicochemical properties that are critical for reproducible structure–activity relationship (SAR) studies and scale-up synthesis.

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Differentiation Evidence


Lipophilicity: 4-Ethyl vs. 4-Methyl Analog

The 4-ethyl substitution on the 1,2,5-oxadiazole methanol scaffold yields a computed XLogP3 of -0.3, reflecting moderate hydrophilicity suitable for oral bioavailability optimisation. The 4-methyl analog, (4-methyl-1,2,5-oxadiazol-3-yl)methanol (CAS 78441-74-4), has a lower molecular weight (114.1 vs. 128.13 g/mol) and is predicted to be more hydrophilic, though a directly comparable computed LogP value from the same method is not publicly available for the methyl analog [1]. The ethyl homolog provides an additional methylene unit that incrementally increases lipophilicity, a critical parameter for tuning membrane permeability in lead optimisation campaigns .

Lipophilicity Drug-likeness Physicochemical profiling

Boiling Point & Density: 4-Ethyl vs. 4-Methyl Analog

The target compound has a predicted boiling point of 224.3 ± 32.0 °C and a density of 1.216 ± 0.06 g/cm³, compared to 229.1 ± 32.0 °C and 1.3 ± 0.1 g/cm³ for the 4-methyl analog (CAS 78441-74-4) . The lower boiling point of the ethyl derivative suggests marginally higher volatility, which can affect distillation-based purification strategies. The density difference of approximately 0.08 g/cm³, while small, is measurable and relevant for large-scale solvent extraction and phase-separation unit operations [1].

Thermal stability Purification Scale-up

Regioisomer Electronic Properties: 1,2,5- vs. 1,2,4-Oxadiazole

The 1,2,5-oxadiazole (furazan) ring possesses a strong inductive effect that has been computationally characterised as comparable to that of a trifluoromethyl or tetrazolyl group, whereas the 1,2,4-oxadiazole isomer exhibits a different electronic distribution and is more commonly employed as an ester or amide bioisostere [1]. The regioisomer (5-ethyl-1,2,4-oxadiazol-3-yl)methanol (CAS 915920-77-3) shares the identical molecular formula (C₅H₈N₂O₂, MW 128.13) but has a reported LogP of -0.75 (Hit2Lead data) compared to -0.3 for the 1,2,5-isomer, indicating measurably higher hydrophilicity for the 1,2,4-isomer . Additionally, 3,4-disubstituted 1,2,5-oxadiazoles are documented to be stable to alkali, whereas monosubstituted 1,2,5-oxadiazoles undergo ring-cleavage under basic conditions, a stability feature relevant to synthetic pathway design [2].

Regioisomerism Electronic effects Bioisosterism

Hydroxymethyl vs. Carboxylic Acid Functionality

The hydroxymethyl group at the 3-position of (4-ethyl-1,2,5-oxadiazol-3-yl)methanol provides a versatile synthetic handle that can be selectively oxidised to the corresponding carboxylic acid (4-ethyl-1,2,5-oxadiazole-3-carboxylic acid, CAS 1083424-17-2, MW 142.11) or converted to the amine (4-ethyl-1,2,5-oxadiazol-3-amine, CAS 763141-02-2, MW 113.12) . The alcohol has one hydrogen bond donor and four hydrogen bond acceptors, whereas the carboxylic acid introduces an additional donor and acceptor, significantly altering solubility and permeability profiles [1]. In the synthesis of bioactive molecules such as N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide (CHEBI:112948), the hydroxymethyl precursor is a key intermediate, highlighting its utility in constructing amide-linked compound libraries for kinase and enzyme inhibition screening [2].

Synthetic handle Functional group interconversion Derivatisation

TPSA Comparison Across Oxadiazole Analogs

The target compound has a computed TPSA of 59.2 Ų, which falls within the favourable range for oral bioavailability and below the typical threshold of 60–70 Ų often cited for blood–brain barrier penetration, though the hydrogen bond donor count (1) and acceptor count (4) must be considered alongside TPSA [1]. While directly comparable TPSA data for the 4-methyl analog and the 1,2,4-regioisomer using the identical computational method are not publicly consolidated, the presence of the ethyl group in the target compound is expected to marginally increase TPSA relative to the methyl analog due to the larger van der Waals surface, while the 1,2,4-oxadiazole isomer may exhibit a different TPSA owing to the altered nitrogen atom positions within the ring [2].

CNS drug design Permeability TPSA

(4-Ethyl-1,2,5-oxadiazol-3-yl)methanol Application Scenarios


Kinase Inhibitor Libraries via Amide Coupling

The hydroxymethyl group of (4-ethyl-1,2,5-oxadiazol-3-yl)methanol can be oxidised to the carboxylic acid or directly activated for coupling with amines, enabling rapid generation of amide-linked compound libraries for kinase inhibition screening. The ChEBI entry CHEBI:112948 (N-(4-ethyl-1,2,5-oxadiazol-3-yl)-3,5,6-trimethyl-2-benzofurancarboxamide) demonstrates the utility of this scaffold in constructing bioactive molecules with potential enzyme inhibitory activity [1]. The 1,2,5-oxadiazole ring's strong inductive effect may enhance binding affinity to kinase ATP pockets compared to 1,2,4-oxadiazole regioisomers [2].

CNS Drug Discovery with Low TPSA

With a TPSA of 59.2 Ų and only one hydrogen bond donor, (4-ethyl-1,2,5-oxadiazol-3-yl)methanol is suitable as a fragment or building block in CNS-targeted medicinal chemistry programmes where TPSA must remain below 60–70 Ų to maintain passive blood–brain barrier permeability [1]. The 1,2,4-oxadiazole regioisomer (LogP ≈ -0.75) is more hydrophilic, which may limit CNS penetration compared to the 1,2,5-isomer (XLogP3 = -0.3) .

Alkali Stability in Synthetic Route Design

The 3,4-disubstituted 1,2,5-oxadiazole scaffold of the target compound confers stability to basic conditions, unlike monosubstituted or parent 1,2,5-oxadiazoles that undergo ring-cleavage in alkali [1]. This property enables a wider range of synthetic transformations under basic conditions (e.g., alkylation, nucleophilic substitution) without ring degradation, offering a critical process chemistry advantage during scale-up that is not available with many 1,2,4-oxadiazole or monosubstituted 1,2,5-oxadiazole analogs [2].

Ethyl Group Contribution in Lead Optimization

The ethyl substituent at the 4-position provides a quantifiable increase in lipophilicity and steric bulk relative to the 4-methyl analog, allowing medicinal chemists to systematically tune LogD and metabolic stability without altering the core scaffold [1]. The predicted boiling point difference (Δ ≈ 4.8 °C lower for ethyl) and density difference (Δ ≈ 0.08 g/cm³ lower for ethyl) relative to the 4-methyl analog [2] also inform purification strategy selection, making this compound a preferred choice when downstream processing considerations demand predictable physical properties.

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